molecular formula C19H20ClNO4S B14611513 Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) CAS No. 60085-99-6

Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1)

Katalognummer: B14611513
CAS-Nummer: 60085-99-6
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: KJOCPEKKUHGOJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound with the molecular formula C20H22ClNO4S. This compound is known for its unique structure, which combines the properties of methanesulfonic acid and a xanthene derivative. It has a molecular weight of 407.911 g/mol and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves several steps. One common method includes the reaction of 4-(2-chloro-9H-xanthen-9-ylidene)-1-methylpiperidine with methanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific temperature and pressure settings to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine is unique due to its combination of methanesulfonic acid and xanthene derivative properties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

CAS-Nummer

60085-99-6

Molekularformel

C19H20ClNO4S

Molekulargewicht

393.9 g/mol

IUPAC-Name

4-(2-chloroxanthen-9-ylidene)piperidine;methanesulfonic acid

InChI

InChI=1S/C18H16ClNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4)

InChI-Schlüssel

KJOCPEKKUHGOJA-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.